![molecular formula C11H15BO4 B1427602 [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1333411-99-6](/img/structure/B1427602.png)
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid
Übersicht
Beschreibung
“[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is a type of boronic acid. It has a molecular formula of C11H15BO4 and a molecular weight of 222.05 . It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Molecular Structure Analysis
The molecular structure of “[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid” consists of an oxolane ring (a five-membered ring containing an oxygen) attached to a phenyl ring via a methoxy group, with a boronic acid group attached to the phenyl ring .Wissenschaftliche Forschungsanwendungen
Responsive Polymer and Material Development :
- Boronic acid-functionalized (co)polymers, including those derived from phenyl boronic acid, are increasingly important in the development of responsive polymers and materials. They are responsive to changes in pH and sugar concentrations, making them suitable for applications in responsive membranes, drug delivery, and sensor materials. The synthesis of boronic acid-decorated poly(2-alkyl-2-oxazoline) (PAOx) copolymers, including those based on phenyl boronic acid, demonstrates this application (Vancoillie et al., 2016).
Catalysis in Chemical Synthesis :
- Phenyl boronic acids, including variants such as [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid, are used as catalysts in chemical synthesis, such as in amide bond synthesis between carboxylic acids and amines. This highlights their role in facilitating reactions at room temperature, contributing to the synthesis of complex organic compounds (Mohy El Dine et al., 2015).
Optical Modulation and Sensor Development :
- Phenyl boronic acids are utilized in the development of sensors, particularly for saccharide recognition due to their ability to bind with pendant diols. Their structure plays a significant role in the optical properties of materials like carbon nanotubes, affecting photoluminescence quantum yield and modulation (Mu et al., 2012).
Biomedical Applications :
- Boronic acid-containing polymers, derived from phenyl boronic acid and its variants, are valuable in various biomedical applications, including the treatment of diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).
Drug Delivery Systems :
- The use of phenyl boronic acids in constructing polymeric carriers for drug delivery is notable, especially for encapsulating boronic acid-containing drugs. These systems demonstrate stable encapsulation and targeted drug release capabilities, highlighting their importance in enhancing pharmacokinetics and reducing off-target effects (Kim, Suzuki, & Nagasaki, 2020).
Eigenschaften
IUPAC Name |
[2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWGIVALWGYJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






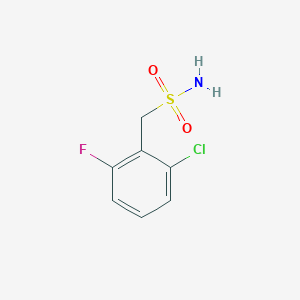
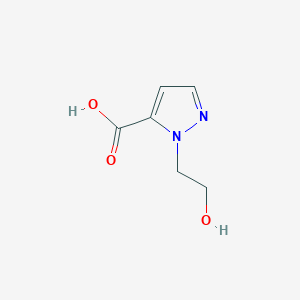
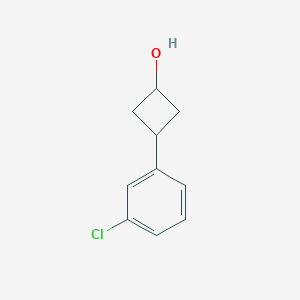
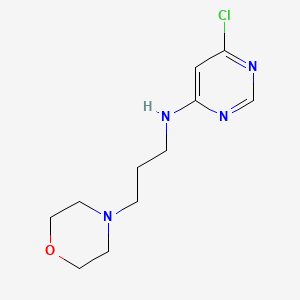

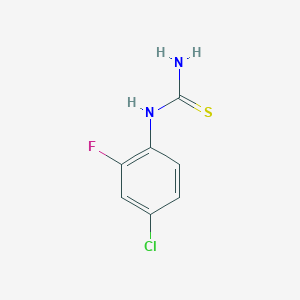
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
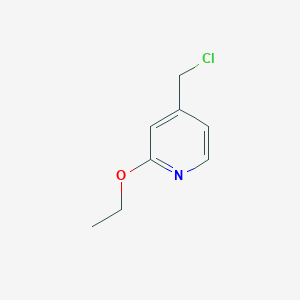
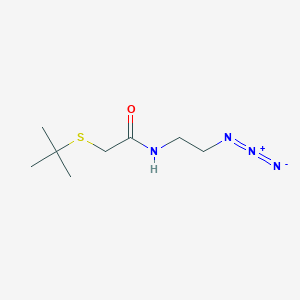
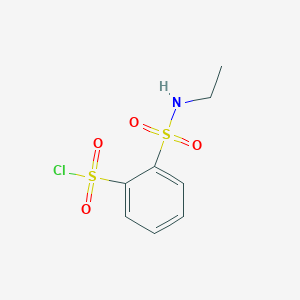
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)